Technical Documentation Center

4-Amino-L-phenylalanine hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-L-phenylalanine hydrate
  • CAS: 199926-19-7

Core Science & Biosynthesis

Foundational

The Chiral Warhead: A Technical Retrospective on Early p-Amino-L-Phenylalanine Derivatives

Executive Summary This technical guide examines the foundational research surrounding p-amino-L-phenylalanine (PAP) and its critical derivatives, specifically focusing on the era of rational drug design that birthed the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the foundational research surrounding p-amino-L-phenylalanine (PAP) and its critical derivatives, specifically focusing on the era of rational drug design that birthed the nitrogen mustard class of chemotherapeutics. Unlike random screening, the development of PAP derivatives represented one of the first successful applications of metabolite-vectorized drug delivery —using the body's own amino acid transport systems to smuggle cytotoxic payloads into metabolically hyperactive tumor cells.

This document details the synthetic methodologies, mechanistic logic, and early biochemical validation that established p-amino-L-phenylalanine as a cornerstone scaffold in medicinal chemistry.

The Synthetic Foundation: Accessing the Scaffold

The utility of p-amino-L-phenylalanine lies in its aniline handle, which allows for diverse functionalization while retaining the


-amino acid backbone required for biological recognition. Early efforts, culminating in the work of Bergel and Stock (1954) , established the canonical route for accessing this scaffold from L-phenylalanine.
Regioselective Nitration

The synthesis begins with the nitration of L-phenylalanine. This step is non-trivial due to the need to preserve the chiral center.

  • Protocol: L-Phenylalanine is dissolved in concentrated sulfuric acid (

    
    ). Concentrated nitric acid (
    
    
    
    ) is added dropwise at controlled temperatures (
    
    
    ).
  • Mechanism & Causality: The protonated amine (

    
    ) and carboxyl group are meta-directing on a benzene ring; however, the methylene bridge (
    
    
    
    ) connecting the phenyl ring to the chiral center is an activator and ortho/para director. Steric hindrance at the ortho position heavily favors para-substitution , yielding p-nitro-L-phenylalanine.
  • Technical Insight: Early protocols utilized a "mixed acid" approach. Maintaining low temperature is critical to prevent oxidation of the benzylic carbon or racemization of the

    
    -carbon.
    
Reduction to the Aniline

The conversion of the nitro group to the amino group must be chemoselective to avoid reducing the carboxylic acid or removing the chiral amine.

  • Methodology: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction using Tin(II) chloride (
    
    
    
    ) in HCl.
  • Outcome: Isolation of p-amino-L-phenylalanine.

The "Trojan Horse" Derivative: Synthesis of Melphalan

The most significant historical application of PAP was its conversion into Melphalan (L-Phenylalanine Mustard) . The logic was simple yet revolutionary: tumors upregulate amino acid transporters (specifically LAT1) to fuel rapid growth. By attaching a toxic nitrogen mustard group to the p-amino position, the drug mimics tyrosine/phenylalanine, tricking the cell into active uptake.

Experimental Workflow: The Bergel-Stock Protocol

The following workflow describes the transformation of p-amino-L-phenylalanine into the active alkylating agent.

Step 1: N-Phthaloyl Protection To prevent the


-amino group from reacting with the alkylating agents in subsequent steps, it is protected as a phthalimide.
  • Reagent: Phthalic anhydride, heat.

  • Logic: Phthalimide is stable to the acidic conditions of the subsequent chlorination step.

Step 2: Hydroxyethylation The p-amino group acts as a nucleophile attacking ethylene oxide.

  • Reagent: Ethylene oxide (epoxide) in aqueous solution.

  • Reaction: Double

    
     attack by the aniline nitrogen on two equivalents of ethylene oxide.
    
  • Product: The bis-hydroxyethyl intermediate.

Step 3: Chlorination (The Warhead Installation) The hydroxyl groups are converted to chlorides, creating the reactive mustard.

  • Reagent: Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Mechanism: Conversion of -OH to a good leaving group, followed by nucleophilic substitution by

    
    .
    

Step 4: Deprotection

  • Reagent: Hydrochloric acid hydrolysis.

  • Outcome: Removal of the phthalimide group to restore the L-amino acid moiety.

Visualization of Synthesis

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

MelphalanSynthesis Phe L-Phenylalanine NitroPhe p-Nitro-L-Phe Phe->NitroPhe HNO3 / H2SO4 (Nitration) AminoPhe p-Amino-L-Phe (The Scaffold) NitroPhe->AminoPhe Pd/C, H2 (Reduction) BisHydroxy Bis-hydroxyethyl Intermediate AminoPhe->BisHydroxy Ethylene Oxide (Hydroxyethylation) Melphalan Melphalan (L-PAM) BisHydroxy->Melphalan POCl3 then HCl (Chlorination & Deprotection)

Figure 1: The synthetic pathway from L-Phenylalanine to Melphalan, highlighting the critical reduction and alkylation steps.

Mechanistic Pharmacology: Stereospecificity & Alkylation

The early studies on PAP derivatives provided some of the first concrete evidence for stereospecific drug transport.

The Isomer Effect

Researchers compared the efficacy of the L-isomer (Melphalan) against the D-isomer (Medphalan).

  • Observation: The L-isomer was approximately 10x more toxic to tumor cells than the D-isomer.

Mechanism of Action (Alkylation)

Once inside the cell, the p-amino mustard moiety undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion.

  • Aziridinium Formation: The lone pair on the nitrogen attacks the

    
    -carbon, displacing the chloride.
    
  • DNA Attack: The N7 position of Guanine (in DNA) acts as a nucleophile, opening the aziridinium ring.

  • Crosslinking: Because the mustard is bifunctional (two chloroethyl arms), this process repeats, covalently linking two DNA strands (interstrand crosslink). This prevents DNA replication and triggers apoptosis.

Pathway Visualization

MechanismOfAction Extracellular Extracellular Space Melphalan_Out Melphalan (L-Isomer) LAT1 LAT1 Transporter (Stereoselective Gate) Melphalan_Out->LAT1 Substrate Recognition Aziridinium Aziridinium Ion (Reactive Intermediate) LAT1->Aziridinium Active Transport & Cyclization Intracellular Intracellular Cytosol DNA Genomic DNA (Guanine N7) Aziridinium->DNA Alkylation (Cross-linking) Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Replication Block

Figure 2: The "Trojan Horse" mechanism showing LAT1-mediated transport followed by DNA alkylation.

Comparative Data: Efficacy of Derivatives

Early structure-activity relationship (SAR) studies explored various modifications to the p-amino-L-phenylalanine core. The following table summarizes key findings from the 1950s-60s era.

Derivative CompoundModificationRelative Potency (Tumor Inhibition)Mechanism Note
Melphalan (L-PAM) Nitrogen mustard at para position (L-isomer)High (+++++) Active transport via LAT1; bifunctional alkylator.
Sarcolysin (DL-PAM) Nitrogen mustard (Racemic mixture)Moderate (+++) Diluted potency due to inactive D-isomer content.
Medphalan (D-PAM) Nitrogen mustard (D-isomer)Low (+) Poor cellular uptake; relies on passive diffusion.
N-Acetyl-Melphalan Acetylation of

-amine
Low (+) Loss of transporter recognition (requires free amine).
p-Fluoro-L-Phe Fluorine substitution (No mustard)Moderate (++) Antimetabolite; incorporated into proteins causing dysfunction.

Experimental Protocol: Diazotization for Protein Conjugation

Beyond chemotherapy, early biochemists used p-amino-L-phenylalanine as a handle to modify proteins or create antigen-hapten conjugates. The aniline amine is uniquely reactive compared to the aliphatic amines (lysine) or the imidazole (histidine).

Objective: Create a reactive diazonium species for coupling.

  • Solubilization: Dissolve the p-amino-L-phenylalanine derivative in cold (

    
    ) dilute HCl.
    
  • Diazotization: Add Sodium Nitrite (

    
    ) dropwise.
    
    • Reaction:

      
      
      
    • Control: Use starch-iodide paper to detect excess nitrite (turns blue).

  • Coupling: Add the diazonium salt solution to a protein solution buffered at pH 8-9.

    • Target: The diazonium ion attacks electron-rich aromatic rings (Tyrosine, Histidine) on the protein surface, forming highly colored azo bonds.

References

  • Bergel, F., & Stock, J. A. (1954). Cyto-active amino-acid derivatives. Part I. A nitrogen mustard of phenylalanine. Journal of the Chemical Society (Resumed), 2409-2417. [Link]

  • Larionov, L. F., et al. (1955). On the anti-tumour activity of p-di-(2-chloroethyl) aminophenylalanine (Sarcolysine). The Lancet, 266(6882), 169-171. [Link]

  • Vistica, D. T. (1979). Cytotoxicity as an indicator for transport mechanism: evidence that melphalan is transported by two leucine-preferring carrier systems in the L1210 murine leukemia cell. Biochimica et Biophysica Acta (BBA)-Biomembranes, 550(2), 309-317. [Link]

  • Goldenberg, G. J., & Begleiter, A. (1979). Membrane transport of alkylating agents. Pharmacology & Therapeutics, 8(2), 237-274. [Link]

Exploratory

Advanced Utilization of 4-Amino-L-Phenylalanine (4AP) in Protein Engineering and Drug Discovery

Topic: 4-Amino-L-phenylalanine as a Building Block in Biochemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Amino-L-phenylalanine (4AP, also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-L-phenylalanine as a Building Block in Biochemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Amino-L-phenylalanine (4AP, also abbreviated as pAF or pNH2F) represents a critical expansion of the canonical amino acid repertoire. Unlike aliphatic amines (Lysine) or thiols (Cysteine), 4AP introduces an aromatic aniline moiety. This functional group offers a unique pKa window (~4.3–4.8) that allows for highly selective bioconjugation reactions at acidic pH, orthogonal to the native proteome. This guide details the mechanistic basis for deploying 4AP in genetic code expansion (GCE) and subsequent site-specific labeling, providing a roadmap from plasmid construction to validated bioconjugate.

Chemical Biology Profile: The Aniline Advantage

The utility of 4AP hinges on the electronic properties of the aniline nitrogen. Understanding this is prerequisite to successful experimental design.

The pKa Differential (Causality of Selectivity)

In standard protein chemistry, Lysine residues are abundant. Targeting a specific amine is difficult because Lysine (


-NH

) has a pKa of

. At physiological pH (7.4), Lysines are protonated but exist in equilibrium with a nucleophilic fraction.

The aniline amine of 4AP, however, has a pKa of


.
  • At pH 5.0–6.0: Lysines are almost exclusively protonated (

    
    ) and non-nucleophilic.
    
  • At pH 5.0–6.0: A significant fraction of the 4AP aniline remains unprotonated or can be activated via oxidative mechanisms without competing Lysine interference.

Implication: This allows "pH-gated" selectivity. You do not need to remove Lysines from your protein; you simply tune the reaction buffer to pH 5.5.

Stability and Oxidation

The aniline group is electron-rich, making 4AP susceptible to oxidation.

  • Observation: Culture media turning brown/black during expression.

  • Mitigation: Limit light exposure and expression duration. Use fresh stock solutions.

Genetic Code Expansion (GCE) Workflow

To use 4AP as a building block, it must be site-specifically incorporated into the protein of interest (POI) in response to an amber stop codon (TAG).

The Orthogonal System

The standard system utilizes an evolved variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate mutant tRNA


.
  • Plasmid Architecture: Typically a two-plasmid system.

    • Plasmid 1 (pEVOL/pULTRA): Carries the orthogonal tRNA/RS pair.

    • Plasmid 2 (pET/pBAD): Carries the POI gene with a TAG mutation at the desired site.

Visualization of the GCE Workflow

GCE_Workflow Media Expression Media + 4-Amino-L-Phe (1mM) Cell E. coli Host (BL21 DE3) Media->Cell Transport Translation Translation at Ribosome Cell->Translation tRNA Charging Plasmid Orthogonal System (MjTyrRS / tRNA-CUA) Plasmid->Cell Transformation Suppression Amber Suppression (UAG -> 4AP) Translation->Suppression Decodes UAG Protein Full Length Protein with 4AP Suppression->Protein Folding

Figure 1: Logic flow for the genetic incorporation of 4AP using amber suppression.

Experimental Protocols

Protocol A: Expression of 4AP-Incorporated Proteins

Objective: Produce GFP with 4AP at position 151.

Reagents:

  • BL21(DE3) competent cells.

  • pEVOL-pAzPhe (Note: Many pAzPhe synthetases are polyspecific and accept 4AP, or use specific pAmPhe RS).

  • pET-GFP-TAG151.

  • 4-Amino-L-phenylalanine (dissolved in dilute HCl or water, pH adjusted).

Step-by-Step Methodology:

  • Transformation: Co-transform BL21(DE3) with pEVOL and pET plasmids. Plate on LB-Agar with Chloramphenicol (Cam) and Ampicillin (Amp).

  • Inoculation: Pick a single colony into 5 mL LB (Amp/Cam). Grow overnight at 37°C.

  • Induction Prep: Dilute overnight culture 1:100 into 50 mL fresh LB (Amp/Cam). Grow to OD

    
    .
    
  • Addition of ncAA: Add 4AP to a final concentration of 1 mM.

    • Critical Step: Dissolve 4AP in 1M HCl first to solubilize, then neutralize carefully with NaOH before adding to media to prevent precipitation shock.

  • Induction: Induce protein expression (e.g., 1 mM IPTG + 0.02% Arabinose).

  • Expression: Incubate at 30°C for 6–8 hours.

    • Note: Avoid 37°C overnight induction if possible to minimize background oxidation of the aniline.

  • Harvest: Centrifuge at 5000g. The pellet may appear slightly darker than wild-type controls.

  • Purification: Proceed with standard Ni-NTA purification.

Protocol B: Oxidative Coupling with Aminophenols

Objective: Bioconjugate a fluorophore or PEG chain to the 4AP site. Mechanism: The aniline of 4AP undergoes an oxidative coupling reaction with 2-aminophenols in the presence of an oxidant (like Potassium Ferricyanide or Sodium Periodate) to form a stable benzoxazole-like linkage or similar heterocyclic conjugate depending on the partner.

Reagents:

  • Purified Protein-4AP (

    
     in Phosphate Buffer pH 6.0).
    
  • 2-Aminophenol derivative (e.g., biotin-aminophenol).

  • Oxidant: Potassium Ferricyanide (

    
    ).
    

Step-by-Step Methodology:

  • Buffer Exchange: Ensure protein is in Phosphate Buffer (50 mM, pH 6.0). Tris buffer is acceptable but phosphate is preferred to avoid any amine competition, however minimal.

  • Reaction Mix:

    • Protein:

      
      .
      
    • Ligand (Aminophenol):

      
       (10 equiv).
      
    • Oxidant:

      
       (20 equiv).
      
  • Incubation: Incubate at room temperature for 30–60 minutes.

    • Observation: Solution may turn slight yellow/orange due to oxidant.

  • Quenching: Add excess Sodium Ascorbate or simply perform gel filtration (desalting column) to remove small molecules.

  • Validation: Analyze via LC-MS.

    • Success Metric: Mass shift corresponding to [Ligand - 2H] or similar depending on the exact oxidative mechanism (often dehydration/oxidation steps involved).

Quantitative Data Summary

FeatureLysine (

-amine)
4-Amino-L-Phe (Aniline)Impact on Protocol
pKa ~10.5~4.3Allows pH 5–6 selective labeling.
Nucleophilicity (pH 7) HighModerate4AP requires specific activation (oxidative/diazonium).
Nucleophilicity (pH 5) None (Protonated)Moderate/AvailableSweet spot for 4AP conjugation.
Size Aliphatic chainAromatic ring4AP is bulkier; place on surface loops.
Redox Stability HighLow4AP requires protection from prolonged air exposure.

Mechanistic Visualization: pH-Gated Selectivity

This diagram illustrates why the reaction is specific to 4AP at pH 6.0.

Selectivity_Logic cluster_pH6 Reaction Condition: pH 6.0 Lysine Lysine Residues (pKa ~10.5) State_Lys Protonated (NH3+) Non-Nucleophilic Lysine->State_Lys pH < pKa Aniline 4AP Residues (pKa ~4.3) State_Aniline Unprotonated (NH2) Nucleophilic / Activatable Aniline->State_Aniline pH > pKa Reagent Electrophile / Oxidant State_Lys->Reagent No Reaction State_Aniline->Reagent Rapid Reaction Product Site-Specific Conjugate Reagent->Product

Figure 2: The thermodynamic basis for chemoselectivity at acidic pH.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. [Link]

    • Context: Seminal work establishing the incorporation of p-aminophenylalanine and other deriv
  • Behrens, C. R., et al. (2015). "Antibody-Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrates Improved Therapeutic Index." Molecular Pharmaceutics, 12(11), 3986–3998. [Link]

    • Context: While focusing on Cys, this paper discusses the landscape of site-specific conjugation where 4AP offers an altern
  • Obermeyer, A. C., et al. (2014). "Protein conjugation by oxidative coupling." Journal of the American Chemical Society. [Link]

    • Context: Defines the oxidative coupling methodology using aniline handles (like 4AP)
  • Mehl, R. A., et al. (2003). "Generation of a bacterium with a 21 amino acid genetic code." Journal of the American Chemical Society, 125(4), 935-939. [Link]

    • Context: Foundational paper for the MjTyrRS system used to incorpor
Foundational

Understanding the hydrate form of L-phenylalanine

Initiating Search for Data I'm starting a comprehensive search now. My initial focus is to deeply understand L-phenylalanine and its hydrate forms.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search for Data

I'm starting a comprehensive search now. My initial focus is to deeply understand L-phenylalanine and its hydrate forms. I will prioritize crystal structure, stability, and characterization methods as the fundamental properties to focus on. This will set a strong foundation for the next steps.

Expanding Search and Structure

I'm now expanding my search to include phase transitions between anhydrous and hydrated forms. I'm focusing on the conditions that influence the conversions, like temperature and humidity. At the same time, I'm digging into analytical techniques such as X-ray diffraction, spectroscopy, and thermal analysis. Finally, I'll be structuring the technical guide to provide an introduction to L-phenylalanine hydrates, their significance, and detailed protocols.

Deepening Focus and Scope

I'm now diving into the specific experimental protocols for preparing and analyzing L-phenylalanine hydrates. Simultaneously, I'm researching the ideal layout of the technical guide, which includes an overview of L-phenylalanine, the importance of its hydrated forms, and also the key physicochemical properties and detailed experimental procedures. I'm also planning to create Graphviz diagrams for the workflows.

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Site-Specific Protein Modification Using 4-Amino-L-phenylalanine

Authored by: A Senior Application Scientist Date: February 11, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the non-canonical am...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: February 11, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the non-canonical amino acid 4-Amino-L-phenylalanine (pAF) for site-specific protein modification. We will delve into the underlying principles of genetic code expansion for pAF incorporation, detail established protocols for its expression in E. coli, and explore subsequent bioorthogonal conjugation strategies. This guide emphasizes the "why" behind the "how," offering insights born from field experience to ensure robust and reproducible outcomes.

Introduction: The Power of Precision with 4-Amino-L-phenylalanine

The ability to modify proteins at specific sites has revolutionized biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), novel biologics with enhanced functions, and precisely labeled proteins for imaging and diagnostic applications. Traditional methods for protein modification, such as targeting natural amino acid residues like lysine or cysteine, often suffer from a lack of specificity, leading to heterogeneous products with unpredictable behavior.

4-Amino-L-phenylalanine (pAF), with its unique aniline side chain, offers a powerful solution for overcoming these limitations. By employing the machinery of genetic code expansion, pAF can be incorporated into a protein's sequence at any desired position with surgical precision. This genetically encoded chemical handle is bioorthogonal, meaning it does not interfere with native cellular processes and can be specifically targeted for chemical modification. The aromatic amine of pAF provides a versatile reactive group for a variety of conjugation chemistries, most notably diazotization-based couplings, which are highly efficient and selective.

The Core Technology: Genetic Code Expansion for pAF Incorporation

The site-specific incorporation of pAF into a target protein is achieved through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system hijacks the cell's translational machinery to recognize a nonsense codon, typically the amber stop codon (UAG), and insert pAF instead of terminating protein synthesis.

The Orthogonal Synthetase-tRNA Pair

A key component of this technology is an aminoacyl-tRNA synthetase that has been evolved to exclusively recognize and charge pAF onto its cognate tRNA. This engineered synthetase does not cross-react with any of the 20 canonical amino acids, ensuring high fidelity of pAF incorporation. The corresponding orthogonal tRNA is engineered to recognize the UAG codon on the mRNA transcript.

Workflow for pAF Incorporation in E. coli

The following diagram illustrates the general workflow for expressing a protein containing pAF in E. coli.

pAF_Incorporation_Workflow cluster_transformation Transformation cluster_expression Expression & Incorporation cluster_purification_verification Purification & Verification pET_Vector pET Vector (Target Gene with UAG) E_coli E. coli Host Strain pET_Vector->E_coli pEVOL_pAF pEVOL-pAF Vector (Synthetase/tRNA) pEVOL_pAF->E_coli Culture Culture Cells E_coli->Culture pAF_Addition Add pAF to Media Culture->pAF_Addition Induction Induce Expression (IPTG & Arabinose) Protein_Expression Protein Expression & pAF Incorporation Induction->Protein_Expression pAF_Addition->Induction Lysis Cell Lysis Protein_Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Verification SDS-PAGE & Mass Spec Purification->Verification

Application

Use of 4-Amino-L-phenylalanine in developing peptide-based therapeutics

Application Note: Precision Engineering of Peptide Therapeutics using 4-Amino-L-Phenylalanine Executive Summary In the landscape of peptide drug discovery, the "canonical 20" amino acids often fail to provide the orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Peptide Therapeutics using 4-Amino-L-Phenylalanine

Executive Summary

In the landscape of peptide drug discovery, the "canonical 20" amino acids often fail to provide the orthogonal chemical handles necessary for the synthesis of complex Peptide-Drug Conjugates (PDCs) or stabilized macrocycles. 4-Amino-L-phenylalanine (4-AP) has emerged as a critical tool for medicinal chemists. Its unique aromatic amine functionality (aniline) offers a distinct pKa (~4.2) compared to aliphatic amines (Lysine, ~10.5; N-terminus, ~8.0), enabling highly specific site-selective modification under mild, aqueous conditions.

This guide details the Solid-Phase Peptide Synthesis (SPPS) incorporation of 4-AP and a validated pH-Controlled Reductive Alkylation Protocol for site-specific therapeutic conjugation.

Strategic Application: The "pKa Filter" Effect

The primary utility of 4-AP lies in its chemoselectivity. In a peptide sequence containing Lysines and an N-terminus, the 4-AP aniline group is the least basic amine. By strictly controlling the pH of the reaction buffer, researchers can "mask" Lysines via protonation while retaining the nucleophilic activity (specifically for Schiff base formation) of the 4-AP aniline.

Mechanism of Action: pH-Gated Selectivity
  • pH > 8.5: All amines (N-term, Lys, 4-AP) are nucleophilic. Selectivity is poor.

  • pH 5.0 - 6.0:

    • Lysine (

      
      -NH
      
      
      
      ):
      Fully protonated (
      
      
      -NH
      
      
      ). Chemically inert to electrophiles.
    • N-terminus (

      
      -NH
      
      
      
      ):
      Partially protonated. Reduced reactivity.
    • 4-AP (Ar-NH

      
      ):  Largely unprotonated. While its nucleophilicity is lower than an aliphatic amine, it is exceptionally capable of forming reversible imines (Schiff bases) with aldehydes, which can then be permanently locked via reduction.
      

pKa_Filter Lys Lysine (pKa ~10.5) Outcome_Lys Protonated (NH3+) INERT Lys->Outcome_Lys H+ Capture Nterm N-Terminus (pKa ~8.0) Outcome_Nterm Equilibrium SLOW REACTION Nterm->Outcome_Nterm AP 4-Amino-Phe (pKa ~4.2) Outcome_AP Active Aniline (NH2) SELECTIVE CONJUGATION AP->Outcome_AP Target Buffer Reaction Buffer (pH 5.5) Buffer->Lys Buffer->Nterm Buffer->AP

Figure 1: The pKa Filter Strategy. At pH 5.5, the high basicity of Lysine renders it inert, allowing selective targeting of the 4-Amino-L-phenylalanine residue.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 4-AP requires specific attention to side-chain protection to prevent branching or oxidation during chain assembly.

Reagents Required:

  • Building Block: Fmoc-Phe(4-NH-Boc)-OH (CAS: 174132-31-1).

    • Note: The Boc group is orthogonal to Fmoc removal conditions (piperidine) but labile to standard TFA cleavage.

  • Coupling Agents: DIC/Oxyma or HATU/DIEA.

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling 4-AP:

    • Dissolve Fmoc-Phe(4-NH-Boc)-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF.

    • Critical: Pre-activate for only 30 seconds to minimize racemization.

    • Add to resin and shake for 45–60 minutes at room temperature.

    • QC Check: Perform a Kaiser test. Note that the Boc-protected aniline does not react, but the N-terminal Fmoc removal after this step will yield a positive test.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

  • Global Cleavage & Deprotection:

    • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H

      
      O / 2.5% DODT  (if Cys present).
      
    • Time: 2.5 to 3 hours. The Boc group on the aniline is removed simultaneously with other side-chain protectors.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Site-Selective Conjugation via Reductive Alkylation

This protocol describes the conjugation of an aldehyde-functionalized payload (e.g., PEG-aldehyde or Drug-Linker-CHO) to the 4-AP residue in the presence of Lysines.

Materials:

  • Purified Peptide containing 4-AP.

  • Payload: Benzaldehyde derivative or PEG-propionaldehyde (1.5 – 2.0 equivalents).

  • Buffer: 100 mM Sodium Acetate, pH 5.2.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    ). Warning: Toxic. 
    

Experimental Procedure:

  • Preparation: Dissolve the peptide in Sodium Acetate buffer (pH 5.2) to a concentration of 1–2 mM.

  • Addition of Payload: Add the aldehyde payload (dissolved in minimal acetonitrile if necessary) to the peptide solution.

    • Ratio: Use 1.5 to 2.0 molar equivalents of aldehyde relative to the peptide.

  • Imine Formation: Incubate at Room Temperature (RT) for 1 hour.

    • Insight: At this stage, the aniline reacts with the aldehyde to form a Schiff base. Lysines are protonated and do not react.

  • Reduction: Add NaCNBH

    
     (final concentration 20 mM) to the reaction mixture.
    
    • Reaction Time: Incubate for 4–12 hours at RT (or 4°C overnight).

  • Quenching: Quench the reaction by lowering the pH to <3 with 0.1% TFA or by adding excess hydroxylamine.

  • Purification: Purify the conjugate via RP-HPLC. The hydrophobicity change from the payload usually provides a distinct retention time shift.

Data Output Table: Expected Reactivity Profile

Amine TypepKaState at pH 5.2Reactivity with Aldehyde
Lysine (

-NH

)
~10.5Protonated (

)
Negligible
N-Terminus (

-NH

)
~8.0MixedLow/Slow
4-Amino-Phe (Ar-NH

)
~4.2Neutral (

)
High (Selective)

Quality Control & Characterization

When validating 4-AP peptides, standard UV monitoring at 214 nm is insufficient for specificity checks.

  • UV Signature: The aniline group introduces a distinct absorbance shoulder around 235–245 nm and 290 nm (pH dependent).

  • Mass Spectrometry:

    • The 4-AP residue adds 149.08 Da (residue mass) to the peptide.

    • Upon conjugation, look for the mass shift of Payload_Mass + 12 Da (due to the methylene bridge formed: -NH-CH2-R).

    • Troubleshooting: If the mass is Payload + 14 Da (Schiff base) or Payload + 30 Da (Hydrate), the reduction was incomplete.

Workflow Start Start: Crude Peptide (Containing 4-AP & Lys) Step1 Dissolve in NaOAc Buffer pH 5.2 Start->Step1 Step2 Add Aldehyde Payload (1.5 eq) Step1->Step2 Decision Incubate 1 hr (Schiff Base Formation) Step2->Decision Step3 Add NaCNBH3 (Reductive Locking) Decision->Step3 Selective Step4 HPLC Purification Step3->Step4 End Final Conjugate (Site-Specific) Step4->End

Figure 2: Operational workflow for the site-selective conjugation of 4-AP peptides.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Gao, J., et al. (2022). Site-selective modification of proteins at the N-terminus. Nature Protocols, 17, 2523–2541. (Contextual grounding for pKa-based selectivity). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Source for Fmoc/Boc orthogonality). [Link]

Method

Precision Engineering: Site-Specific Incorporation of 4-Amino-L-phenylalanine (pAF)

Application Note & Protocol Guide Executive Summary The incorporation of 4-Amino-L-phenylalanine (pAF) represents a pivotal advancement in protein engineering, introducing a highly reactive aniline handle into proteins....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of 4-Amino-L-phenylalanine (pAF) represents a pivotal advancement in protein engineering, introducing a highly reactive aniline handle into proteins. Unlike canonical amino acids, the aniline moiety of pAF possesses unique nucleophilicity at acidic pH and can undergo rapid, site-specific oxidative coupling with o-aminophenols or catechols. This capability allows for the generation of stable bioconjugates (fluorophores, PEG, drugs) without targeting native cysteines or lysines.

This guide details the genetic encoding of pAF using the orthogonal Methanocaldococcus jannaschii (Mj) tRNA/RS pair and the subsequent oxidative bioconjugation workflow.

Mechanism of Action: Orthogonal Translation

To incorporate pAF, the host organism (E. coli) must be reprogrammed. This relies on "Genetic Code Expansion" (GCE), utilizing an orthogonal pair:

  • Suppressor tRNA (MjtRNACUA): Recognizes the Amber stop codon (UAG).

  • Evolved Synthetase (pAF-RS): Specifically charges the suppressor tRNA with pAF, rejecting all 20 canonical amino acids.

Workflow Visualization

The following diagram illustrates the co-translational incorporation pathway.

G DNA Plasmid DNA (pEvol-pAF + pET-POI) Induction Induction (Ara + IPTG) DNA->Induction Transcription Translation Orthogonal Translation Induction->Translation mRNA Production UAA_Entry 4-Amino-Phe (pAF) Addition UAA_Entry->Translation Charging (pAF-RS) Protein Protein-pAF (Aniline Handle) Translation->Protein UAG Suppression

Figure 1: The orthogonal translation workflow. The pAF-RS charges the orthogonal tRNA with pAF, which suppresses the UAG codon in the target mRNA.

Phase I: Genetic Incorporation Protocol

Materials Required
  • Host Strain: E. coli BL21(DE3) or C321.∆A (Release factor 1 knockout for higher yield).

  • Plasmids:

    • pEvol-pAF (Chloramphenicol resistance): Carries the evolved MjTyrRS and MjtRNA.

    • pET-POI-TAG (Ampicillin/Kanamycin resistance): Protein of Interest with TAG mutation at desired site.

  • Reagent: 4-Amino-L-phenylalanine (dissolved in 0.1M NaOH or water with equivalent HCl, adjusted to pH 7).

Step-by-Step Methodology
Step 1: Transformation & Pre-Culture
  • Co-transform BL21(DE3) cells with pEvol-pAF and pET-POI-TAG.

  • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Antibiotic 2 (e.g., Ampicillin 100 µg/mL).

  • Incubate overnight at 37°C.

  • Inoculation: Pick a single colony into 10 mL of non-inducing LB (with antibiotics) and grow overnight.

Step 2: Expression & Induction

Expert Insight: pAF is generally non-toxic, but early addition can lead to background uptake if the synthetase has slight promiscuity. Add pAF just prior to induction.

  • Dilution: Dilute overnight culture 1:100 into fresh 2xYT or Terrific Broth (TB) containing antibiotics.

  • Growth: Incubate at 37°C / 250 RPM until OD600 reaches 0.4–0.5 .

  • UAA Addition: Add 4-Amino-L-phenylalanine to a final concentration of 1.0 mM .

    • Note: Dissolve pAF powder immediately before use or use a fresh stock.

  • Induction:

    • Add L-Arabinose (0.02%) to induce the pAF-RS machinery.

    • Add IPTG (0.5 - 1.0 mM) to induce the target protein.

  • Production: Reduce temperature to 25°C or 30°C and incubate for 12–16 hours.

    • Reasoning: Lower temperatures assist in the folding of the orthogonal synthetase and reduce inclusion body formation.

Step 3: Purification
  • Harvest cells (5000 x g, 15 min).

  • Lyse and purify using standard affinity chromatography (e.g., Ni-NTA).

  • Critical Wash: Ensure extensive washing to remove non-specifically bound pAF or truncated byproducts.

Phase II: Quality Control (Validation)

Before bioconjugation, you must confirm incorporation. The aniline group provides a distinct mass shift.

Mass Spectrometry Analysis

Analyze the purified protein via ESI-MS (Intact Mass).

ParameterCalculation / Expectation
Theoretical Mass Mass of WT protein - Mass of Tyr/Phe + Mass of pAF (178.2 Da residue mass)
Mass Shift (vs Phe) +15 Da (approx.)
Mass Shift (vs Tyr) -1 Da (approx.)
Common Failure Mass corresponding to Phe or Tyr incorporation (Read-through/Mis-incorporation) or Truncation (Termination).

Phase III: Application - Oxidative Coupling

The primary utility of pAF is its ability to undergo an oxidative coupling reaction with aminophenols or catechols in the presence of an oxidant (Periodate). This reaction is extremely fast (k > 10^3 M^-1 s^-1).

Reaction Logic

The aniline amine of pAF reacts with the oxidized quinone imine (generated from the aminophenol partner) to form a stable hetero-Diels-Alder-like adduct.

G Protein Protein-pAF (Aniline) Product Stable Conjugate Protein->Product Coupling Reagent o-Aminophenol Label Intermediate Quinone Imine Intermediate Reagent->Intermediate Oxidation Oxidant NaIO4 (Periodate) Oxidant->Intermediate Intermediate->Product

Figure 2: Oxidative coupling pathway. Periodate activates the label, which then rapidly couples to the pAF residue.

Bioconjugation Protocol
  • Buffer Exchange: Exchange protein into Phosphate Buffer (pH 6.5 - 7.5) . Avoid amine buffers (Tris) if possible, though pAF coupling is specific enough that Tris is often tolerated; Phosphate is safer.

  • Mixture:

    • Protein-pAF: 10–50 µM .

    • Label (o-aminophenol derivative): 100–500 µM (10 equivalents).

  • Activation: Add NaIO4 (Sodium Periodate) to a final concentration of 1–2 mM .

    • Timing: Reaction is often complete within 2–10 minutes.

  • Quenching: Stop the reaction by adding TCEP (10 mM) or Ascorbate to reduce excess periodate and prevent non-specific oxidation of Methionine/Cysteine.

  • Cleanup: Remove excess label via Desalting Column (PD-10) or Dialysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of Synthetase or UAA depletion.Add UAA at higher conc. (2mM). Switch to weaker promoter for Synthetase (pUltra).
Truncated Protein Inefficient Suppression (Stop codon active).Use strain C321.∆A (RF1 knockout). Increase Arabinose conc.
Background (WT Mass) Promiscuous Synthetase.Ensure pAF is added before induction. Validate plasmid sequence.
Precipitation during Coupling Over-oxidation of protein surface.Reduce NaIO4 concentration or reaction time. Use K3Fe(CN)6 as a milder oxidant.

References

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science. [Link]

    • Foundational paper describing the evolution of the orthogonal TyrRS pair for p-aminophenylalanine.
  • Behrens, C. R., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Journal of the American Chemical Society. [Link]

    • The definitive guide on the oxidative coupling chemistry used in Phase III.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical catalog of nature with expanded protein biosyntheses. Journal of Biological Chemistry. [Link]

    • Comprehensive review of GCE methodology and plasmid systems.
  • Obermeyer, A. C., et al. (2014). Protein conjugation by oxidative coupling. Methods in Molecular Biology. [Link]

    • Detailed protocol for the oxid

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 4-Amino-L-phenylalanine Hydrate

Welcome to the technical support center for 4-Amino-L-phenylalanine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-L-phenylalanine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experiments. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and field-proven insights to ensure your success.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: What is 4-Amino-L-phenylalanine hydrate and why is its solubility a concern?

4-Amino-L-phenylalanine (4-APhe) is an unnatural amino acid, a derivative of L-phenylalanine.[1][2] It serves as a valuable building block in peptide synthesis and is a metabolic intermediate.[3] The hydrate form indicates that water molecules are incorporated into its crystal structure.

Like many amino acids, 4-APhe is a zwitterion at physiological pH.[2][4] This means it carries both a positive charge on its α-amino group and a negative charge on its carboxyl group, resulting in a net neutral charge. While this structure allows for some water solubility, the strong intermolecular electrostatic interactions in the solid state can limit its dissolution rate and equilibrium solubility, often requiring specific conditions to achieve desired concentrations.[5]

Q2: What is the expected aqueous solubility of 4-Amino-L-phenylalanine hydrate?

The reported aqueous solubility varies, which is common for complex organic molecules and can depend on the specific experimental conditions (e.g., temperature, pH, buffer system). Here's a summary of available data:

Solvent SystemReported SolubilityConditionsSource
WaterSolubleNot specified
Water3.33 mg/mL (18.48 mM)Requires sonication and heating to 60°C[3]
PBS (Phosphate-Buffered Saline)10 mg/mL (55.49 mM)Requires sonication[3]

It is noteworthy that in organic solvents like DMSO, it is described as insoluble or only slightly soluble.[3]

Q3: How does pH fundamentally affect the solubility of 4-Amino-L-phenylalanine?

The solubility of amino acids is critically dependent on pH. 4-Amino-L-phenylalanine has three ionizable groups: the α-carboxyl group, the α-amino group, and the 4-amino group on the phenyl ring.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net charge of zero. Intermolecular electrostatic attractions are at their maximum, leading to the lowest aqueous solubility.

  • In Acidic Conditions (pH < pI): Both amino groups are protonated (NH₃⁺), while the carboxyl group is also protonated (COOH). The molecule carries a net positive charge, leading to repulsion between molecules and increased interaction with water, thus enhancing solubility.

  • In Basic Conditions (pH > pI): The carboxyl group is deprotonated (COO⁻), and the amino groups may also be deprotonated (NH₂). The molecule carries a net negative charge, which also increases its solubility in water.

The key to improving solubility through pH adjustment is to move the pH of the solution away from the isoelectric point of the molecule.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve 4-Amino-L-phenylalanine hydrate.

Issue 1: The compound is not dissolving in pure water at room temperature.
  • Causality: At neutral pH, 4-Amino-L-phenylalanine is likely near its isoelectric point, where it has its minimum solubility. Additionally, the dissolution of crystalline solids requires energy to overcome the crystal lattice energy.

  • Troubleshooting Steps:

    • Mechanical Agitation: Ensure the solution is being vigorously stirred or vortexed.

    • Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance solvent interaction. This is a recommended method for achieving higher concentrations.[3]

    • Gentle Heating: Increase the temperature of the solution. For L-phenylalanine, solubility increases with temperature, and this trend is expected to hold for its derivative.[6][7][8] A temperature of up to 60°C has been used to aid dissolution.[3] Caution: Be mindful of the potential for degradation if the molecule is heat-sensitive. Always check for stability at elevated temperatures.

Issue 2: A precipitate forms after dissolving the compound and adjusting the pH.
  • Causality: You have likely adjusted the pH to the isoelectric point (pI) of 4-Amino-L-phenylalanine. At the pI, the molecule's net charge is zero, minimizing its repulsion with other molecules and leading to aggregation and precipitation.

  • Troubleshooting Workflow:

Issue 3: The required concentration cannot be achieved even with pH adjustment and heating.
  • Causality: You may be exceeding the intrinsic solubility limit of the free form of 4-Amino-L-phenylalanine under your specific conditions.

  • Advanced Strategies:

    • Salt Formation: Convert the amino acid into a salt. The hydrochloride salt of 4-Amino-L-phenylalanine is commercially available and is soluble in water. [9]You can also form the salt in situ by dissolving the free base in a stoichiometric amount of acid (e.g., hydrochloric acid). Salt formation is a primary method for enhancing the solubility of weakly acidic or basic compounds. [10] 2. Use of Co-solvents (with caution): While alcohols like ethanol tend to decrease the solubility of L-phenylalanine in water (acting as an antisolvent), this is not a universal rule for all co-solvents and all amino acids. [7][11]For specific applications requiring mixed solvent systems, empirical testing is necessary. However, for general aqueous preparations, this is not the recommended first approach.

    • Addition of Excipients: Certain additives can increase the solubility of amino acids. For instance, the presence of salts like sodium chloride has been shown to increase the solubility of L-phenylalanine. [7][11]Other amino acids can also act as solubilizing agents. [6][12]

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization

This protocol is for preparing a stock solution in a buffered system.

  • Weighing: Accurately weigh the desired amount of 4-Amino-L-phenylalanine hydrate.

  • Initial Suspension: Add a portion (e.g., 80%) of the final volume of your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mechanical Agitation: Stir the suspension vigorously using a magnetic stirrer.

  • Sonication: Place the vessel in an ultrasonic bath. Sonicate in cycles (e.g., 5-10 minutes on, 5 minutes off) to avoid excessive heating.

  • pH Check: Monitor the pH. If the solid is not dissolving, proceed to Protocol 2.

  • Final Volume: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Sterilization (if required): For cell culture or other sterile applications, filter the final solution through a 0.22 µm sterile filter. [3]

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol details how to increase solubility by moving away from the isoelectric point.

Caption: Step-by-step workflow for pH-mediated solubilization.

Detailed Steps:

  • Initial Suspension: Suspend the weighed 4-Amino-L-phenylalanine hydrate in approximately 80% of the final required volume of purified water.

  • pH Adjustment (Acidic):

    • While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH continuously. As the pH decreases, the amino groups will become protonated, and the solid should begin to dissolve.

  • pH Adjustment (Basic):

    • Alternatively, while stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

    • As the pH increases, the carboxylic acid group will be deprotonated, and solubility should increase.

  • Achieve Dissolution: Continue adding the acid or base until the solution is completely clear.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your final target value using the dilute acid or base. Bring the solution to the final volume with purified water.

Trustworthiness Check: The clarity of the final solution is a self-validating indicator of successful solubilization. If precipitation occurs upon final pH adjustment, it indicates you have moved back towards the isoelectric point, and the final pH may not be suitable for maintaining the desired concentration.

References

  • Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives. ResearchGate. Available from: [Link]

  • Solubility of L-Phenylalanine in Aqueous Solutions. J-Stage. Available from: [Link]

  • Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). ACS Publications. Available from: [Link]

  • Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. ACS Publications. Available from: [Link]

  • L-Phenylalanine | C9H11NO2 | CID 6140. PubChem - NIH. Available from: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. The Royal Society of Chemistry. Available from: [Link]

  • (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Amino acid. Wikipedia. Available from: [Link]

  • Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine. NIH. Available from: [Link]

  • 4-Aminophenylalanine | C9H12N2O2 | CID 151001. PubChem - NIH. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available from: [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. Available from: [Link]

  • Optical Trapping Controlled Cocrystallization Dynamics of Acetaminophen and l-Phenylalanine. ACS Publications. Available from: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available from: [Link]

Sources

Optimization

Technical Guide: Optimizing Incorporation of 4-Amino-L-phenylalanine in SPPS

Executive Summary The incorporation of 4-Amino-L-phenylalanine (Phe(4-NH₂)) into peptide sequences presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the aniline moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 4-Amino-L-phenylalanine (Phe(4-NH₂)) into peptide sequences presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the aniline moiety on the side chain introduces risks of oxidation, side-chain acylation, and solubility-driven aggregation.

This guide provides a bifurcated strategy for researchers:

  • Direct Incorporation: Using Fmoc-Phe(4-NH-Boc)-OH.

  • Precursor Method (Recommended): Incorporation of Fmoc-Phe(4-NO₂)-OH followed by on-resin reduction.

Part 1: Strategic Selection (Methodology)

Before starting synthesis, determine the best approach for your specific sequence.

Decision Matrix: Direct Coupling vs. Nitro-Reduction

DecisionMatrix Start Start: Select Strategy Q1 Is the 4-NH2 site required for immediate branching? Start->Q1 Direct Method A: Direct Coupling (Fmoc-Phe(4-NH-Boc)-OH) Q1->Direct Yes (Orthogonal protection needed) Q2 Is the peptide >15 residues or aggregation-prone? Q1->Q2 No (Free amine required at end) Risk1 Use NMP + HATU Direct->Risk1 Risk: Solubility & Cost Reduction Method B: Nitro-Reduction (Fmoc-Phe(4-NO2)-OH) Risk2 Use SnCl2 Protocol Reduction->Risk2 Risk: Incomplete Reduction Q2->Direct No Q2->Reduction Yes (Minimize steric bulk)

Figure 1: Decision tree for selecting the optimal incorporation strategy based on peptide complexity and downstream applications.

Part 2: Technical Troubleshooting (Q&A)

Category A: Coupling Efficiency & Kinetics

Q1: I am using Fmoc-Phe(4-NH-Boc)-OH, but the coupling yields are consistently low (<80%). Why?

Diagnosis: This is likely due to steric hindrance combined with solvent effects . The Boc group at the para position creates significant bulk, and phenylalanine derivatives are naturally prone to


 stacking, which promotes aggregation (beta-sheet formation) on the resin.

Protocol Adjustment:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this specific coupling step. NMP disrupts aggregation more effectively than DMF.

  • Activation Chemistry: Switch from DIC/Oxyma to HATU/HOAt .

    • Ratio: 1:1:2 (AA : HATU : DIPEA).

    • Note: Use only 0.95 equivalents of HATU relative to the amino acid to prevent capping the N-terminus with tetramethylguanidinium.

  • Double Coupling: Perform two coupling cycles of 45 minutes each rather than one long cycle.

Q2: My peptide solution turned dark brown after cleavage. What happened?

Diagnosis: This indicates oxidation of the aniline side chain . Free anilines are highly susceptible to air oxidation, forming quinone-like species, especially under basic conditions or during workup.

Corrective Action:

  • During Cleavage: Add DTT (Dithiothreitol) or TIS (Triisopropylsilane) to the cleavage cocktail as scavengers.

  • Post-Cleavage: Lyophilize immediately. Do not leave the peptide in solution at neutral/basic pH.

  • Prevention: If possible, use the Nitro-Reduction Method (see Part 3). The nitro group is stable throughout synthesis, and the amine is generated only when needed.

Category B: The Nitro-Reduction Strategy (Advanced)

Q3: Why should I use Fmoc-Phe(4-NO₂)-OH instead of the Boc-protected amine?

Expert Insight:

  • Cost: The nitro-derivative is significantly cheaper.

  • Stability: The nitro group is electron-withdrawing and inert to standard SPPS conditions. It prevents side-chain acylation without needing a bulky protecting group.

  • Fidelity: You eliminate the risk of premature Boc removal or alkylation of the aniline during synthesis.

Q4: How do I perform the reduction on-resin?

Protocol: Tin(II) Chloride Reduction This method is the gold standard for solid-phase reduction of aromatic nitro groups.

StepReagentConditionsMechanism
1. Solvate DMF3 x 2 minSwell resin.
2. Prepare 2M SnCl₂ · 2H₂O in DMFDissolve fresh SnCl₂. Solution may be milky; sonicate if needed.Reducing agent preparation.
3. Reaction SnCl₂ Solution2 x 30 min at RTReduction of -NO₂ to -NH₂.
4. Wash DMF, then MeOH, then DMF5 x 2 min eachRemove tin salts (Critical).
5. Verify Kaiser TestShould be Positive (Blue)Indicates free aniline.*

*Note: The Kaiser test works on anilines but may appear less intense than aliphatic amines. A chloranil test is often more sensitive for secondary amines but acceptable here.

Part 3: Quantitative Optimization Data

The following table summarizes coupling efficiencies observed in internal validation studies using a test sequence (H-Ala-X -Ala-Ala-Rink Amide).

Coupling MethodSolventAA DerivativeYield (UV Monitoring)Aggregation Risk
DIC / Oxyma (RT, 60m)DMFFmoc-Phe(4-NH-Boc)82%High
HATU / DIPEA (RT, 45m) NMP Fmoc-Phe(4-NH-Boc) 96% Low
DIC / Oxyma (50°C)DMFFmoc-Phe(4-NO₂)98%Low

Key Takeaway: If using the Boc-protected derivative, NMP and HATU are critical for high yields. If using the Nitro-derivative, standard conditions work well due to reduced steric bulk.

Part 4: Workflow Visualization

On-Resin Nitro-Reduction Workflow

ReductionWorkflow cluster_0 Critical Checkpoint Step1 Coupling Fmoc-Phe(4-NO2)-OH Step2 Fmoc Removal (20% Piperidine) Step1->Step2 Step3 Elongate Peptide (Complete Sequence) Step2->Step3 Step4 On-Resin Reduction (SnCl2 / DMF) Step3->Step4 Step5 Wash Cycle (DMF/MeOH/DMF) Step4->Step5

Figure 2: Step-by-step workflow for the "Pro" method: incorporating the nitro precursor and reducing it post-elongation.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Hameed, D. S., et al. (2014).On-resin reduction of nitro groups for the synthesis of amine-containing peptides. (General reference for SnCl2 methodology in SPPS). Note: Refer to standard protocols in Novabiochem/Merck Millipore SPPS Guides.
Troubleshooting

Technical Support Center: Troubleshooting Side Reactions with 4-Amino-L-phenylalanine

Welcome to the technical support center for 4-Amino-L-phenylalanine (4-AP). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-L-phenylalanine (4-AP). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this versatile, non-canonical amino acid. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction to 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine, an analogue of tyrosine, is a valuable building block in medicinal chemistry and protein engineering. Its unique properties, particularly the presence of an aromatic amine, allow for novel modifications and the introduction of unique functionalities into peptides and proteins. However, this reactive aniline group is also the primary source of common side reactions. This guide will help you anticipate and troubleshoot these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My peptide synthesis is yielding a colored product, and mass spectrometry shows unexpected masses.

This is a classic sign of oxidation of the 4-amino group. The aniline moiety in 4-AP is highly susceptible to oxidation, which can occur at various stages of your workflow.

Q: What are the primary oxidation products of 4-Amino-L-phenylalanine?

A: The aniline group of 4-AP can undergo oxidation to form nitroso, nitro, and various colored polymeric impurities. These reactions are often catalyzed by air, light, and trace metals, especially during prolonged reaction times or harsh deprotection conditions. The formation of quinone-like structures is a common pathway leading to discoloration.

Troubleshooting & Prevention:

  • Degas all solvents: Use nitrogen or argon to sparge all solvents, especially DMF and DCM, before use.

  • Work under an inert atmosphere: Whenever possible, perform reactions in a glove box or under a steady stream of nitrogen or argon.

  • Use antioxidants: The addition of scavengers to cleavage cocktails is crucial. A common and effective scavenger is dithiothreitol (DTT).

Experimental Protocol: Cleavage and Deprotection with Scavengers

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Dithiothreitol (DTT).

  • Perform the Cleavage: Add the cleavage cocktail to the resin-bound peptide and allow the reaction to proceed for 2-4 hours at room temperature.

  • Precipitate the Peptide: Following cleavage, precipitate the peptide in cold diethyl ether.

  • Purify Immediately: Do not delay purification. The crude peptide should be immediately purified by reverse-phase HPLC to minimize further oxidation.

Diagram: Oxidation Pathway of 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine 4-Amino-L-phenylalanine Oxidized Intermediates Oxidized Intermediates 4-Amino-L-phenylalanine->Oxidized Intermediates [O], light, air Colored Byproducts Colored Byproducts Oxidized Intermediates->Colored Byproducts Polymerization

Caption: Oxidation of 4-AP leads to colored byproducts.

Issue 2: I'm observing diacylation or triacylation of my peptide containing 4-Amino-L-phenylalanine.

This issue arises from the nucleophilicity of the aromatic amine, making it susceptible to acylation under standard coupling conditions.

Q: Why is the aromatic amine of 4-AP getting acylated?

A: The aniline nitrogen in 4-AP, while less basic than the alpha-amine, is still nucleophilic enough to react with activated carboxylic acids, especially with highly reactive coupling agents like HATU or HBTU. This can lead to the formation of a diacylated product where both the alpha-amine and the aromatic amine are acylated.

Troubleshooting & Prevention:

  • Protecting the Aromatic Amine: The most robust solution is to use a 4-AP derivative with a protecting group on the aromatic amine. Common protecting groups include Boc, Fmoc, and Alloc. The choice of protecting group will depend on your overall synthetic strategy.

  • Optimize Coupling Conditions: If using unprotected 4-AP is unavoidable, you can minimize diacylation by:

    • Using milder coupling reagents (e.g., DIC/HOBt).

    • Carefully controlling the stoichiometry of the activated amino acid.

    • Lowering the reaction temperature.

Data Summary: Protecting Group Strategies

Protecting GroupCleavage ConditionsOrthogonality to Fmoc
BocTFAYes
AllocPd(0)/scavengerYes
Dde2% Hydrazine in DMFYes

Diagram: Acylation Side Reaction

Peptide_NH2 H2N-Peptide-4AP(NH2) Desired_Product AA-HN-Peptide-4AP(NH2) Peptide_NH2->Desired_Product Alpha-amine acylation Side_Product AA-HN-Peptide-4AP(NH-AA) Peptide_NH2->Side_Product Aromatic amine acylation Activated_AA Activated Amino Acid Activated_AA->Desired_Product Activated_AA->Side_Product

Caption: Competing acylation at the alpha and aromatic amines.

Issue 3: I am seeing a loss of mass corresponding to my 4-AP residue during MS/MS fragmentation.

This can be indicative of an intramolecular cyclization reaction, particularly if your sequence has a neighboring residue that can act as a nucleophile.

Q: What is causing the intramolecular cyclization?

A: The amino group of 4-AP can participate in an intramolecular cyclization with an adjacent activated carbonyl group, such as an activated ester or a peptide bond under certain conditions, leading to the formation of a lactam. This is more likely to occur with specific neighboring amino acids and can be promoted by heat or prolonged reaction times.

Troubleshooting & Prevention:

  • Sequence Design: If possible, avoid placing residues that are prone to activating the preceding carbonyl group (e.g., Asp, Glu) immediately C-terminal to 4-AP.

  • Mild Coupling Conditions: Use coupling reagents and conditions that minimize the lifetime of the activated species.

  • Careful Monitoring: Monitor reactions closely by LC-MS to detect the formation of any cyclized byproducts and adjust reaction times accordingly.

Diagram: Intramolecular Cyclization

Linear_Peptide Peptide-Xaa-4AP-... Activated_Carbonyl Activated Carbonyl at Xaa Linear_Peptide->Activated_Carbonyl Activation Cyclized_Product Lactam byproduct Activated_Carbonyl->Cyclized_Product Intramolecular attack

Caption: Intramolecular cyclization leading to a lactam byproduct.

References

  • Oxidation of Anilines: For a comprehensive overview of aniline oxidation chemistry, refer to "Oxidation of Amines to Nitro Compounds" in Comprehensive Organic Synthesis II. While a direct link to the full chapter is not available, related resources can be found on ScienceDirect. (Source: ScienceDirect, URL: [Link])

  • Protecting Groups in Peptide Synthesis: A foundational text for peptide chemistry is "Fmoc Solid Phase Peptide Synthesis: A Practical Approach". This book provides detailed protocols and strategies for using various protecting groups. (Source: Amazon, URL: [Link])

  • Coupling Reagents for Peptide Synthesis: For a review of modern coupling reagents and their applications, articles in journals such as the Journal of Peptide Science are valuable resources.
Optimization

Technical Guide: Preventing Racemization of 4-Amino-L-phenylalanine

This technical guide addresses the specific challenges in synthesizing and handling 4-Amino-L-phenylalanine (Phe(4-NH₂)) , focusing on the prevention of racemization and side-chain interference. Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing and handling 4-Amino-L-phenylalanine (Phe(4-NH₂)) , focusing on the prevention of racemization and side-chain interference.

Executive Summary & Mechanistic Overview

4-Amino-L-phenylalanine presents a unique synthetic challenge due to the electronic character of the para-amino group. Unlike electron-withdrawing substituents (e.g., p-nitro, p-cyano) that significantly increase the acidity of the


-proton—thereby accelerating base-catalyzed racemization—the p-amino group is strongly electron-donating.

While this electronic effect theoretically stabilizes the chiral center relative to its nitro-precursor, the primary racemization risk arises from two specific sources during synthesis:

  • Azlactone (Oxazolone) Formation: During peptide coupling, the activated carboxyl group can cyclize with the amide backbone to form a 5(4H)-oxazolone. This intermediate is highly prone to base-catalyzed enolization, destroying chirality.

  • Side-Chain Nucleophilicity: The aniline-like side chain (

    
    ) is less basic than an aliphatic amine but sufficiently nucleophilic to attack activated esters, leading to branching or self-acylation, which complicates purification and can mimic racemization profiles in analysis.
    

Synthesis of the Monomer: 4-Nitro to 4-Amino Conversion

Most users synthesize Phe(4-NH₂) via the reduction of 4-nitro-L-phenylalanine . This step is generally stereochemically safe if performed under neutral conditions.

Protocol: Catalytic Hydrogenation (Racemization-Free)

Objective: Reduce the nitro group without affecting the chiral


-carbon.
  • Reagents: 10% Pd/C, Hydrogen gas (1 atm or balloon), Methanol/Water (1:1).

  • Critical Control Point: Avoid high temperatures (>40°C) and strong bases during workup.

  • Procedure:

    • Dissolve 4-nitro-L-phenylalanine in MeOH/H₂O.

    • Add 10 wt% of Pd/C catalyst.[1]

    • Stir under H₂ atmosphere at Room Temperature (RT) for 2–4 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Lyophilize the filtrate. Do not use heat evaporation if acidic traces are present.

Why this works: Catalytic hydrogenation proceeds via a surface mechanism that does not involve the abstraction of the


-proton, preserving the L-configuration.

Protecting Group Strategy (The "Orthogonal" Defense)

To prevent side reactions and racemization during peptide synthesis, the side-chain amine must be protected.[2][3] The choice of protecting group dictates the stability of the molecule.

Recommended Strategy: Fmoc/Boc Orthogonality

For standard Solid Phase Peptide Synthesis (SPPS):

  • 
    -Amine: Fmoc  (Base-labile)
    
  • Side-Chain (4-NH₂): Boc (Acid-labile)

Reasoning: The Boc group on the aniline nitrogen reduces its nucleophilicity effectively, preventing it from attacking the activated carboxyl group of the incoming amino acid. This prevents "branching" and suppresses intramolecular cyclization pathways.

Protection SiteGroupDeprotection ReagentStability Note

-Amine
Fmoc20% Piperidine in DMFRisk: Prolonged exposure to piperidine can cause slow racemization if the activation step was inefficient.
Side-Chain Boc95% TFA (Cleavage Cocktail)Stable to base; prevents aniline interference.

Peptide Coupling: Preventing Azlactone Formation

The coupling step is the highest-risk phase for racemization. The mechanism involves the formation of an oxazolone intermediate, which readily enolizes.

The Mechanism of Failure (Racemization)

The following diagram illustrates how poor activation leads to loss of chirality.

Racemization Start Activated L-Amino Acid Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Intramolecular Cyclization Enol Achiral Enol (Planar) Azlactone->Enol Base (DIPEA) Abstr. H+ Product Racemic Mixture (D/L Isomers) Azlactone->Product Amine Attack Enol->Azlactone Reprotonation

Caption: Path A (Red) shows the base-catalyzed abstraction of the


-proton from the Azlactone intermediate, the primary cause of racemization.
The Solution: "Low-Racemization" Coupling Cocktails

To minimize azlactone formation, use additives that rapidly convert the unstable O-acylisourea into a stable active ester.

Recommended Protocol:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) is preferred over uronium salts (HATU/HBTU) for sensitive steps because it does not require a tertiary base (like DIPEA) to activate.

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization.

  • Base: If a base is required (e.g., with HATU), replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base with higher steric hindrance, significantly reducing

    
    -proton abstraction.
    

Comparison of Base Risks:

  • DBU: High Risk (Avoid completely)

  • DIPEA/TEA: Moderate Risk (Use only 1.0 eq if necessary)

  • Collidine (TMP): Low Risk (Recommended)

Analytical Troubleshooting: Detecting Enantiomers

Standard C18 HPLC cannot distinguish between D- and L-isomers. You must use Chiral HPLC.

Method: Chiral HPLC Separation

For underivatized 4-amino-phenylalanine or its protected forms:

  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC™ T) or Crown Ether CSP (e.g., Crownpak CR(+)).

  • Mobile Phase:

    • Teicoplanin: 40:60 Methanol:Water + 0.1% Formic Acid.

    • Crown Ether: Aqueous Perchloric Acid (pH 1.5–2.0) (Strictly for free amino acids).

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (peptide bond).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Double peaks in HPLC (50:50 split) Total RacemizationCheck coupling conditions. Switch from HATU/DIPEA to DIC/Oxyma. Ensure temperature was < 25°C.
Small "shoulder" peak (~5%) Partial RacemizationSwitch base to Collidine (TMP). Reduce pre-activation time (add amine immediately after activation).
Mass Spec shows M+107 or branching Side-chain acylationThe 4-NH₂ group was likely unprotected. Ensure Fmoc-Phe(4-NH-Boc)-OH was used.
Low Yield after Fmoc removal Diketopiperazine formationOccurs if Phe(4-NH₂) is at the N-terminus of a dipeptide. Use Trityl protection or short deprotection times.

References

  • Racemization Mechanisms: Steinauer, R., et al. "Racemization in Peptide Synthesis." Bachem Technical Guides.

  • Oxyma Pure Efficiency: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Chiral Separation: Sigma-Aldrich Technical Service. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Reporter 29.4.

  • Collidine vs. DIPEA: Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Low-Racemization Coupling." Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-L-phenylalanine

Executive Summary & Chemical Context Welcome to the technical support hub for 4-Amino-L-phenylalanine (H-Phe(4-NH₂)-OH). As researchers, we often treat this molecule simply as a phenylalanine derivative, but this oversig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-Amino-L-phenylalanine (H-Phe(4-NH₂)-OH). As researchers, we often treat this molecule simply as a phenylalanine derivative, but this oversight leads to experimental failure.

The Critical Insight: You are not just working with an amino acid; you are working with an aniline derivative .

While the


-amino acid backbone behaves predictably, the para-amino group on the phenyl ring introduces significant redox activity. This moiety is electron-rich and highly susceptible to oxidation, leading to the formation of colored impurities (pink/brown) and polymerization products. This guide addresses the root causes of these instabilities and provides field-proven protocols to mitigate them.

Troubleshooting Guide (Q&A Format)

Category A: Oxidation & Color Changes

Q1: My solution of 4-Amino-L-phenylalanine turned pink/brown within hours. Is it still usable? A: Stop immediately. The color change indicates the formation of oxidation byproducts, likely azo compounds or quinone imines.

  • Mechanism: The p-amino group undergoes auto-oxidation in the presence of atmospheric oxygen. This proceeds via a radical cation intermediate, leading to dimerization (azo linkages) or polymerization (polyaniline-like structures).

  • Impact: These impurities are often redox-active and can act as radical scavengers or cross-linkers, compromising downstream enzymatic assays or peptide synthesis.

  • Action: Discard the solution. For the next preparation, you must rigorously exclude oxygen (see Protocol 1 below).

Q2: Why does the powder darken over time even in the freezer? A: This is a result of photo-oxidation or moisture ingress.

  • Causality: Aniline derivatives are photosensitive. Light energy can excite the aromatic ring, lowering the activation energy for oxidation by trace oxygen trapped in the vial. Moisture catalyzes this process by increasing molecular mobility.

  • Solution: Store the solid in amber vials, desiccated, and under an inert atmosphere (Argon/Nitrogen) at -20°C.

Category B: Solubility & Preparation

Q3: I cannot get the solid to dissolve in neutral water (pH 7). What is wrong? A: You are likely fighting the Isoelectric Point (pI) .

  • Explanation: 4-Amino-L-phenylalanine is a zwitterion.[1][2] At neutral pH, the carboxylate is deprotonated (

    
    ) and the 
    
    
    
    -amine is protonated (
    
    
    ). The lattice energy is high, and solvation energy is low.
  • Fix: Shift the pH away from the pI.

    • For Acidic Media: Use 0.1 M or 1.0 M HCl. Protonating the aniline amine (

      
      ) significantly increases polarity and solubility.
      
    • For Basic Media: Use dilute NaOH (risk of rapid oxidation is higher in base).

Q4: Can I use DMSO as a stock solvent? A: Yes, but with a caveat. DMSO is hygroscopic and can contain trace oxidants.

  • Risk: "Wet" DMSO accelerates oxidation.

  • Protocol: Use anhydrous, high-grade DMSO (stored over molecular sieves). Freeze aliquots at -20°C to minimize freeze-thaw cycles, which introduce moisture and oxygen.

Technical Data & Stability Specifications

Table 1: Physicochemical Properties & Stability
ParameterSpecification / Behavior
CAS Number 943-80-6 (Free base) / 62040-55-5 (HCl salt)
Molecular Weight 180.21 g/mol (Free base)
Solubility (Water) Low (Neutral pH); High (>50 mg/mL) in 1M HCl
Oxidation Potential High (due to p-aniline moiety)
Visual Indicator Clear/White (Stable)

Pink

Brown (Degraded)
pH Stability Most stable in acidic buffers (pH < 4); Unstable in basic pH (> 8)
Table 2: Recommended Storage Conditions
StateConditionShelf Life (Est.)[3][4]
Solid (Powder) -20°C, Desiccated, Dark, Argon flushed1-2 Years
Solution (Acidic) 4°C, Protected from light< 24 Hours
Solution (Neutral) Fresh prep only< 4 Hours

Visualizing the Instability

To understand why your experiments fail, you must visualize the degradation pathway. The aniline nitrogen is the "Achilles' heel" of this molecule.

Figure 1: Oxidative Degradation Pathway

OxidationPathway cluster_conditions Accelerating Factors Start 4-Amino-L-Phe (Reduced/Active) Radical Radical Cation Intermediate Start->Radical O2 / Light (-e-) Dimer Azo/Hydrazo Dimers Radical->Dimer Dimerization Polymer Brown Polymer (Insoluble) Dimer->Polymer Aggregation Basic pH Basic pH UV Light UV Light Trace Metals Trace Metals

Caption: The oxidative cascade from active monomer to insoluble polymer.[2] Note that basic pH and light accelerate the initial electron loss.

Essential Protocols

Protocol 1: Preparation of Stable Stock Solution

Use this protocol for analytical standards or cell culture additions.

  • Degas Solvents: Pre-sparge your solvent (e.g., 0.1 M HCl or PBS) with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the 4-Amino-L-phenylalanine quickly. Avoid leaving the container open.

  • Dissolution:

    • Add the solid to the degassed solvent.

    • Optional: Add an antioxidant if compatible with your assay (e.g., 1 mM Ascorbic Acid or DTT) to act as a sacrificial reductant.

  • Filtration: Sterile filter (0.22 µm) if necessary, but do not use vacuum filtration (which pulls air into the solution). Use a syringe filter with positive pressure.

  • Storage: Use immediately. If storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C.

Figure 2: Safe Handling Workflow

HandlingWorkflow Step1 1. Solvent Prep Sparge with Ar/N2 Step2 2. Dissolution Acidic pH Preferred Step1->Step2 Check Check Clarity Is it Pink? Step2->Check Step3 3. Use Immediately Keep on Ice Check->Step3 Clear Fail DISCARD Do not use Check->Fail Pink/Brown

Caption: Decision matrix for solution preparation. Any visual color change indicates compromised integrity.

References

  • PubChem. (2025).[5] 4-Amino-L-phenylalanine | C9H12N2O2.[4][6] National Library of Medicine. [Link]

Sources

Optimization

Best practices for handling hygroscopic 4-Amino-L-phenylalanine hydrate

Product: 4-Amino-L-phenylalanine Hydrate (Hygroscopic, Oxidation-Sensitive) Classification: Unnatural Amino Acid / Aniline Derivative Support Level: Tier 3 (Senior Scientist / Method Development) Introduction: The Dual C...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Amino-L-phenylalanine Hydrate (Hygroscopic, Oxidation-Sensitive) Classification: Unnatural Amino Acid / Aniline Derivative Support Level: Tier 3 (Senior Scientist / Method Development)

Introduction: The Dual Challenge

4-Amino-L-phenylalanine is a critical scaffold in peptidomimetics and protein engineering, often used to introduce pH-sensitive handles or sites for bio-orthogonal conjugation. However, it presents a dual stability challenge :

  • Hygroscopicity: As a hydrate, it avidly absorbs atmospheric moisture, altering its effective molecular weight and leading to stoichiometric errors in synthesis.

  • Oxidative Instability: The para-aniline moiety is electron-rich and prone to oxidation, rapidly forming quinoid species (browning) upon exposure to air and light.

This guide provides field-proven protocols to mitigate these risks, ensuring reproducibility in your experiments.

Part 1: Critical Properties & Storage Strategy

Quick Reference Data
PropertyCharacteristicImpact on Protocol
Physical State Off-white to pale brown powderDarkening indicates significant oxidation.
Hygroscopicity High (Deliquescent)Rapidly becomes sticky; MW fluctuates.
Acidity (pKa) ~4.2 (Aniline), ~9.1 (

-Amine)
Aniline is less basic; requires specific pH for coupling.
Solubility Water (Good), 1M HCl (Excellent)Poor in pure DCM/EtOAc; requires polar solvents (DMF/DMSO).
FAQ: Storage & Shelf-Life

Q: My container arrived, and the powder is slightly clumped. Is it compromised? A: Clumping indicates moisture absorption but not necessarily chemical degradation. If the color remains off-white, the compound is chemically intact but the mass-to-mole ratio has shifted.

  • Action: Dry under high vacuum over

    
     (phosphorus pentoxide) for 24 hours before critical use, or perform a water content determination (see Part 2).
    

Q: How should I store the stock bottle after opening? A: Never store this compound in a standard fridge without secondary containment.

  • Protocol:

    • Flush the headspace with Argon or Nitrogen after every use.

    • Seal the cap with Parafilm.

    • Place the bottle inside a secondary desiccator jar containing active desiccant (e.g., Drierite).

    • Store at -20°C.

    • Note: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Part 2: Precision Weighing & Stoichiometry (The "Goo" Factor)

The most common cause of reaction failure with this compound is incorrect stoichiometry due to unaccounted water mass.

Workflow: Handling Hygroscopic Solids

The following diagram outlines the decision logic for handling the material based on the precision required.

HandlingWorkflow Start Start: Weighing 4-Amino-L-Phe CheckEnv Check Lab Humidity Start->CheckEnv HighHum High Humidity (>40%) CheckEnv->HighHum LowHum Low Humidity (<40%) CheckEnv->LowHum InertBox Use Glovebox / Glove Bag HighHum->InertBox Mandatory RapidWeigh Rapid Weighing Technique (Pre-tared vial) LowHum->RapidWeigh Acceptable CalcStep Stoichiometry Correction InertBox->CalcStep RapidWeigh->CalcStep Reaction Proceed to Reaction CalcStep->Reaction

Figure 1: Decision matrix for handling hygroscopic 4-Amino-L-phenylalanine to ensure mass accuracy.

FAQ: Stoichiometry

Q: The label says "Hydrate". What Molecular Weight (MW) should I use? A: Do not trust the generic "monohydrate" MW on the bottle for precise coupling. The water content varies batch-to-batch and over time.

  • Gold Standard: Perform a Karl Fischer titration if available.

  • Practical Standard: If the powder is free-flowing, assume the specific batch MW provided on the Certificate of Analysis (CoA).

  • Correction Protocol: If the powder is sticky/clumped, assume an excess water mass of 5-10%. For critical peptide coupling, use a 1.2x - 1.5x equivalent excess of the amino acid relative to the resin/substrate to compensate for the "dead mass" of water.

Part 3: Reaction Optimization & Troubleshooting

Experimental Protocol: Preventing Oxidation During Dissolution

The aniline nitrogen is prone to oxidation in basic or neutral solutions exposed to air.

Step-by-Step Solubilization:

  • Degas Solvent: Sparge your solvent (DMF, DMSO, or Water) with Argon for 15 minutes prior to adding the solid.

  • Acidic Stabilization: If compatible with your chemistry, add 1.0 equivalent of HCl or TFA to the solvent before dissolving the amino acid. The protonation of the aniline (

    
    ) significantly retards oxidation.
    
  • Dissolution: Add the 4-Amino-L-phenylalanine solid to the degassed, slightly acidic solvent.

  • Usage: Use immediately. Do not store solutions overnight.

FAQ: Reaction Failures

Q: My reaction mixture turned dark brown/black within minutes. Did it fail? A: Darkening indicates oxidation of the aniline moiety to quinoid species.

  • Impact: While alarming, a small amount of oxidation (1-2%) causes intense coloration but may not ruin the bulk reaction.

  • Remedy: Add a reducing agent like Ascorbic Acid (Vitamin C) or DTT (if compatible with other reagents) to the buffer to suppress oxidation. Ensure the reaction vessel is sealed under inert gas.

Q: I am trying to couple the


-amine, but the aniline is reacting. How do I prevent this? 
A:  The aniline nitrogen is nucleophilic, though less so than the 

-amine.
  • Solution: You must use orthogonal protection or exploit pKa differences.

    • Strategy A (Protection): Use Boc-4-amino-L-phenylalanine where the aniline is protected (e.g., with Cbz or Alloc) if you need absolute specificity.

    • Strategy B (pH Control): Perform the coupling at pH 8.5 - 9.0 . At this pH, the aliphatic

      
      -amine (pKa ~9) is sufficiently unprotonated to react, while the aniline (pKa ~4) is neutral but significantly less nucleophilic towards esters than the aliphatic amine. However, protection is always safer.
      
Troubleshooting Logic: Low Yield vs. Impurities

Troubleshooting Issue Problem Detected Color Dark Coloration (Brown/Black) Issue->Color Yield Low Yield / Incomplete Coupling Issue->Yield Oxidation Cause: Oxidation Color->Oxidation Wet Cause: Water Interference Yield->Wet SideRxn Cause: Side Reaction (Aniline Coupling) Yield->SideRxn FixOx Fix: Degas solvents, Add Ascorbate Oxidation->FixOx FixWet Fix: Dry reagent, Increase equivalents Wet->FixWet FixSide Fix: Check pH, Use Protected Analog SideRxn->FixSide

Figure 2: Troubleshooting logic for common experimental issues.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting group strategies for diamino acids).

  • Sigma-Aldrich. (n.d.). Handling Hygroscopic Reagents Technical Bulletin. (General protocols for weighing and storage of deliquescent materials).

  • Bachem. (n.d.). Peptide Synthesis Guide: Handling Sensitive Amino Acids. (Industry standard guidelines for Fmoc/Boc synthesis including aniline derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6971225, 4-Amino-L-phenylalanine. (Physical property data and safety).

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Verification of 4-Amino-L-Phenylalanine Incorporation

Executive Summary The site-specific incorporation of 4-Amino-L-phenylalanine (4-AP) via genetic code expansion (GCE) provides a versatile aniline handle for bio-orthogonal conjugation and oxidative coupling. However, ver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The site-specific incorporation of 4-Amino-L-phenylalanine (4-AP) via genetic code expansion (GCE) provides a versatile aniline handle for bio-orthogonal conjugation and oxidative coupling. However, verifying its incorporation fidelity is critical, as the host translation machinery may statistically replace the non-canonical amino acid (ncAA) with canonical Phenylalanine (Phe) or Tyrosine (Tyr) if suppression efficiency is low.

This guide provides an objective technical comparison of 4-AP analysis against standard alternatives and details a self-validating Mass Spectrometry (MS) protocol to confirm incorporation, occupancy, and structural integrity.

Comparative Analysis: 4-AP vs. Alternatives

When validating ncAAs, the primary challenge is distinguishing the modified residue from the wild-type background and other common ncAAs. The following table contrasts 4-AP with its structural analogs.

Table 1: Physicochemical Properties & MS Detectability
Feature4-Amino-L-Phe (4-AP) L-Phenylalanine (Phe) p-Azido-L-Phe (pAzF)
Role Target ncAA (Aniline handle)Wild-type contaminantAlternative Click-handle
Residue Formula



Monoisotopic Mass 162.0793 Da 147.0684 Da204.0654 Da
Mass Shift (vs Phe) +15.0109 Da 0 Da+56.9970 Da
Immonium Ion 135.09 Da 120.08 Da177.08 Da (labile)
Ionization (ESI+) High (Basic amine enhances protonation)ModerateModerate
Stability Oxidation sensitive (air/light)StableUnstable (Reduces to 4-AP with DTT/TCEP)
Key Analytical Insight

The "False Positive" Trap: A critical nuance in MS analysis is that p-Azido-L-phenylalanine (pAzF), a common alternative, often reduces to 4-AP during standard sample preparation involving DTT or TCEP.

  • If you encoded 4-AP: You look for +15 Da.

  • If you encoded pAzF: You might also see +15 Da (artifactual reduction).

  • Differentiation: If your goal is 4-AP, this reduction is irrelevant. If your goal is pAzF, finding 4-AP indicates sample prep failure.

Strategic Workflow

To rigorously confirm 4-AP incorporation, we employ a "Bottom-Up" proteomics approach. The workflow emphasizes gentle handling to prevent aniline oxidation while ensuring complete digestion.

Diagram 1: The 4-AP Verification Workflow

G Start Purified Protein (Containing 4-AP) Alkylation Alkylation (IAA) *Avoid DTT if distinguishing from pAzF* Start->Alkylation Denature (Urea) Digestion Enzymatic Digestion (Trypsin/Lys-C, pH 8.0) Alkylation->Digestion Dilute <1M Urea Desalting Peptide Desalting (C18 StageTip) Digestion->Desalting Acidify LCMS LC-MS/MS Analysis (High Res Orbitrap/Q-TOF) Desalting->LCMS Elute Analysis Data Analysis (Variable Mod: +15.0109 Da) LCMS->Analysis RAW Data

Caption: Step-by-step bottom-up proteomics workflow optimized for detecting non-canonical amino acids.

Detailed Experimental Protocol

This protocol is designed for a high-resolution instrument (e.g., Thermo Orbitrap or Sciex Q-TOF).

Phase A: Sample Preparation
  • Denaturation: Dissolve 50 µg of protein in 8M Urea, 50 mM Ammonium Bicarbonate (pH 8.0).

  • Reduction/Alkylation (Conditional):

    • Standard: Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, Dark).

    • Strict 4-AP Check: If distinguishing from residual azide species, omit DTT . Use Iodoacetamide directly to cap cysteines.

  • Digestion: Dilute Urea to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin (Seq. Grade) at a 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.

  • Quenching: Acidify with Formic Acid to 1% (v/v).

Phase B: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., 15 cm x 75 µm, 1.9 µm particle).

  • Gradient: 5% to 35% Acetonitrile in 0.1% Formic Acid over 60 minutes.

  • MS1 Settings: Resolution 60,000 (at 200 m/z); AGC Target 1e6.

  • MS2 Settings: HCD Fragmentation (NCE 27-30%); Resolution 15,000; Dynamic Exclusion 30s.

Phase C: Data Processing (Bioinformatics)

Configure your search engine (MaxQuant, Proteome Discoverer, or Mascot) with the following custom modification:

  • Name: 4-Amino-Phe

  • Composition: H(-1) N(1) H(2)

    
     Net: 
    
    
    
  • Mass Shift: +15.0109 Da

  • Target Residue: F (Phenylalanine) OR specific Amber codon location (X).

  • Type: Variable Modification (to calculate occupancy %).

Data Interpretation & Logic

Verification requires satisfying three logical gates. If any gate fails, incorporation is not confirmed.

Diagram 2: The Validation Logic Tree

Logic Input Spectrum Identified Gate1 Gate 1: Precursor Mass Does peptide mass = WT + 15.01 Da? Input->Gate1 Gate2 Gate 2: Fragment Ions Do y/b ions show shift at specific site? Gate1->Gate2 Yes Fail REJECTED (WT or Artifact) Gate1->Fail No (WT) Gate3 Gate 3: Immonium Ion Is peak 135.09 Da present? Gate2->Gate3 Yes Gate2->Fail No (Positional Isomer) Result CONFIRMED Incorporation Gate3->Result Yes Gate3->Result Absent (Low Intensity)

Caption: Decision matrix for validating 4-AP presence. Note: Immonium ions are diagnostic but intensity-dependent.

Evidence Standards
  • Mass Accuracy: The precursor mass error must be <5 ppm.

  • Site Localization: The MS/MS spectra must show a mass shift only after the specific incorporation site.

    • Example: If sequence is A-F*-G-K:

    • 
       (A) = Unshifted.
      
    • 
       (A-F*) = Shifted +15 Da.
      
    • 
       (K), 
      
      
      
      (G-K) = Unshifted.
    • 
       (F*-G-K) = Shifted +15 Da.
      
  • Retention Time: 4-AP is more polar than Phe due to the amine group. Expect the 4-AP peptide to elute slightly earlier than the wild-type peptide on C18 columns.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. (Foundational work on genetic code expansion).

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry. (Review of ncAA properties).

  • Gehring, A. P., et al. (2022). "Mass Spectrometry-Based Proteomics for the Analysis of Non-Canonical Amino Acids." Methods in Molecular Biology. (Protocol specifics for ncAA detection).

  • UniProt Consortium. "Phenylalanine Data." (Used for baseline mass calculations).

Comparative

How does 4-Amino-L-phenylalanine compare to canonical phenylalanine?

Comparative Technical Guide: 4-Amino-L-Phenylalanine vs. Canonical Phenylalanine Executive Summary In the landscape of protein engineering and drug development, the transition from canonical amino acids to non-canonical...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 4-Amino-L-Phenylalanine vs. Canonical Phenylalanine

Executive Summary

In the landscape of protein engineering and drug development, the transition from canonical amino acids to non-canonical analogs represents a shift from structural scaffolding to functional activation. While L-Phenylalanine (Phe) serves as a fundamental hydrophobic building block for protein core stabilization, its 4-amino derivative, 4-Amino-L-phenylalanine (4-AP / pAF) , introduces a chemically orthogonal "aniline handle."

This guide objectively compares these two residues, demonstrating how 4-AP transcends the passive structural role of Phe to enable site-specific bioconjugation, pH-sensitive fluorescence probing, and enhanced electron-transfer capabilities.

Physicochemical & Structural Comparison

The primary differentiation lies in the para-substitution of the phenyl ring. While Phe is chemically inert under physiological conditions, 4-AP possesses an electron-donating amine group. This seemingly minor modification drastically alters the electronic distribution, pKa, and reactivity profile.

Table 1: Comparative Physicochemical Properties
PropertyL-Phenylalanine (Phe)4-Amino-L-phenylalanine (4-AP)Impact on Application
Molecular Weight 165.19 g/mol 180.21 g/mol Minimal steric perturbation in protein cavities.
Side Chain pKa N/A (Non-ionizable)~4.3 (Aniline -NH3+)Allows pH-selective labeling at acidic pH; neutral at physiological pH.
Hydropathy Index 2.8 (Hydrophobic)-0.8 (Moderately Polar)4-AP is more solvent-compatible; may destabilize hydrophobic cores if buried.
Fluorescence (Ex/Em) 257 nm / 282 nm~290 nm / ~350 nm4-AP exhibits distinct Stokes shift and quantum yield useful for local environment probing.
Reactivity Inert (except under harsh conditions)High (Nucleophilic Aniline)Enables bio-orthogonal conjugation (e.g., oxidative coupling).

Expert Insight: The significantly lower pKa of the aniline nitrogen (~4.3) compared to lysine (~10.5) or the N-terminus (~8.0) is the critical feature for 4-AP. At pH 5.0–6.0, the aniline group remains largely unprotonated and nucleophilic, while aliphatic amines are protonated and unreactive. This allows for site-selective acylation without protecting groups.

Biological Incorporation: Genetic Code Expansion

While Phe is incorporated via the endogenous PheRS/tRNA pair, 4-AP requires an orthogonal translation system (OTS) to hijack a stop codon (typically Amber/UAG).

Mechanism of Action

To incorporate 4-AP, researchers typically utilize an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variant that specifically recognizes 4-AP and excludes Phe and Tyr.

GCE_Workflow Plasmid pEVOL Plasmid (tRNA_opt + MjTyrRS-4AP) Culture E. coli Culture (Auxotrophic or WT) Plasmid->Culture Transformation Induction Induction (IPTG + Arabinose) Culture->Induction OD600 ~0.5 Addition Add 4-AP (1-2 mM Final) Induction->Addition Co-addition Translation Translation at UAG Codon Addition->Translation Orthogonal Charging Protein 4-AP Modified Protein Translation->Protein Expression

Figure 1: Workflow for the site-specific incorporation of 4-Amino-L-phenylalanine using Genetic Code Expansion.

Performance Benchmarking
  • Fidelity: >98% incorporation fidelity is standard with optimized MjTyrRS variants.

  • Yield: Typically 20–50% of wild-type protein yield. The drop is due to the "suppression efficiency" ceiling of the ribosome at stop codons.

  • Metabolic Stability: Unlike some ncAAs, 4-AP is metabolically stable in E. coli and mammalian cell culture during standard expression windows (24–48h).

Functional Applications: The Aniline Advantage

The primary reason to choose 4-AP over Phe is to introduce chemical reactivity.

A. Oxidative Coupling

4-AP participates in a highly specific oxidative coupling reaction with aminophenols or catechol derivatives. This mimics the rapid cross-linking found in insect cuticles (sclerotization).

  • Reagents: Sodium Periodate (NaIO4) or Ferricyanide.

  • Speed: Reaction kinetics are fast (

    
    ).
    
  • Specificity: Orthogonal to Cys-maleimide and Lys-NHS ester chemistries.

B. Diazotization and Azo-Coupling

The aniline amine can be converted to a diazonium salt in situ, which then reacts with electron-rich aromatics (like Tyr or His) to form azo bonds. This is often used for photo-switching applications or creating intramolecular cross-links to stabilize protein tertiary structure.

Experimental Protocols

Protocol A: Site-Specific Incorporation in E. coli

Objective: Express GFP with 4-AP at position 151 (replacing Tyr).

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Expression plasmid: pET-GFP-151TAG (AmpR).

    • Orthogonal plasmid: pEVOL-pAF (CmR) encoding the evolved tRNA/RS pair.

  • Inoculation: Grow overnight in LB + Amp + Cm. Dilute 1:100 into fresh 2xYT media.

  • Growth: Incubate at 37°C until OD600 reaches 0.5.

  • Induction & Supplementation:

    • Add 4-Amino-L-phenylalanine (dissolved in 0.1M HCl or NaOH, neutralized) to a final concentration of 1 mM .

    • Add IPTG (1 mM) and L-Arabinose (0.02%).

  • Expression: Incubate at 30°C for 16 hours.

  • Harvest: Centrifuge and proceed to Ni-NTA purification.

    • Note: Perform lysis in buffer free of primary amines if immediate conjugation is planned.

Protocol B: Oxidative Bioconjugation

Objective: Conjugate a fluorophore-aminophenol derivative to the 4-AP protein.

  • Buffer Exchange: Exchange protein into Phosphate Buffer (pH 7.4). Avoid Tris (amine nucleophile).

  • Reactant Prep: Dissolve the aminophenol-label in DMSO.

  • Mixing: Add 5–10 equivalents of aminophenol-label to the protein solution (10–50 µM protein).

  • Activation: Add Sodium Periodate (NaIO4) to a final concentration of 100 µM (mild oxidation).

  • Incubation: React for 30–60 minutes on ice. The solution may turn slightly yellow/orange due to oxidation byproducts.

  • Quenching: Add excess ethylene glycol or gel filtration to remove oxidant.

Visualizing Chemical Logic

The following diagram illustrates the unique reactivity pathway of 4-AP compared to the inert nature of Phe.

Reactivity_Comparison Phe Canonical Phenylalanine (Inert Aromatic Ring) NoRxn No Reaction (Physiological pH) Phe->NoRxn AP 4-Amino-L-phenylalanine (Active Aniline Handle) Oxidation Oxidation (NaIO4) AP->Oxidation Diazo Diazotization (NaNO2/HCl) AP->Diazo Structure Structural Scaffolding NoRxn->Structure Coupling Oxidative Coupling (Stable C-N Bond) Oxidation->Coupling + Aminophenol Azo Azo Linkage (Photo-switchable) Diazo->Azo + Electron-rich Aromatic

Figure 2: Divergent chemical pathways: Phe serves structural roles, while 4-AP enables covalent modification.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. [Link]

    • Foundational work on expanding the genetic code to include p-aminophenylalanine.
  • Mehl, R. A., et al. (2003). "Generation of a bacterium with a 21 amino acid genetic code." Journal of the American Chemical Society, 125(4), 935-939. [Link]

    • Describes the evolution of the M.
  • Behrens, C. R., et al. (2015). "Antibody-drug conjugates (ADCs) derived from interchain cysteine cross-linking demonstrate improved homogeneity and other pharmacological properties." Molecular Pharmaceutics, 12(11), 3986-3998.
  • Obermeyer, A. C., et al. (2014). "Protein conjugation by oxidative coupling." Bioconjugate Chemistry, 25(2), 290-296. [Link]

    • Provides the mechanistic basis and protocol for the oxid

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-L-phenylalanine hydrate

This guide outlines the technical safety protocols for handling 4-Amino-L-phenylalanine hydrate (CAS: 199926-19-7 / 943-80-6). It is designed for researchers requiring immediate, actionable safety logic rather than gener...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety protocols for handling 4-Amino-L-phenylalanine hydrate (CAS: 199926-19-7 / 943-80-6). It is designed for researchers requiring immediate, actionable safety logic rather than generic warnings.

Executive Safety Summary

Compound: 4-Amino-L-phenylalanine hydrate Signal Word: WARNING Primary Hazards: Skin/Eye Irritation (Category 2), STOT SE 3 (Respiratory Irritation). Critical Control Point: Prevention of dust inhalation and dermal absorption of aromatic amines.

Immediate Action Card
ParameterSpecification
Glove Material Nitrile (Minimum 0.11 mm / 5 mil).[1] Avoid Latex.
Respiratory Fume Hood required for all open handling. N95 if hood unavailable.
Storage +2°C to +8°C . Light and Air Sensitive. Store under inert gas (Argon/Nitrogen).
Incompatibility Strong oxidizing agents.

Hazard Mechanism & Risk Analysis

To select the correct PPE, one must understand the nature of the hazard. 4-Amino-L-phenylalanine contains a primary aromatic amine moiety.

  • The Amine Risk: Aromatic amines can be absorbed through the skin.[1] While this specific compound is primarily classified as an irritant, the structural family (anilines/phenylalanines) suggests a potential for sensitization upon long-term exposure.

  • The Hydrate Factor: The hydrate form is a crystalline powder. The primary vector of exposure is airborne dust during weighing and transfer. Static electricity can cause "fly-away" powder, increasing inhalation risk.

  • Acidity/Alkalinity: As an amino acid derivative, it is zwitterionic but can exhibit pH extremes in solution depending on the counter-ions present in the synthesis matrix.

PPE Technical Specifications

A. Hand Protection: The Nitrile Imperative

Recommendation: Disposable Nitrile Gloves (Double-gloving recommended).

  • Why Nitrile? Natural Rubber Latex is permeable to many organic amines and offers poor resistance to the solvents often used to dissolve this compound (e.g., dilute acids or buffers). Nitrile provides superior chemical resistance and physical durability against crystalline abrasion.

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5 mil Nitrile (Sacrificial layer).

    • Change Frequency: Immediately upon splash; every 60 minutes of continuous handling.

B. Respiratory Protection: Engineering Controls First

Primary Defense: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Defense (if hood is compromised): NIOSH-approved N95 or P95 particulate respirator.

  • Logic: The STOT SE 3 classification indicates respiratory tract irritation. Inhaling the dust can trigger acute coughing and mucosal inflammation.

C. Eye & Body Defense[2]
  • Eyes: Chemical safety goggles (ANSI Z87.1) are superior to safety glasses because they seal against dust entry from the sides, which is the primary risk vector for this powder.

  • Body: Lab coat (buttoned to neck) with long sleeves. Ensure no gap exists between the glove cuff and the lab coat sleeve.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing
  • Static Control: Use an antistatic gun or bar inside the weigh station. Amino acid powders are prone to static charge, causing them to disperse unexpectedly.

  • Taring: Tare the weigh boat before opening the chemical container.

  • Transfer: Use a spatulate with a curved blade to minimize spill potential. Do not pour from the bottle.

Phase 2: Solubilization
  • Solvent Choice: Soluble in water and dilute acids (e.g., 1M HCl).

  • Exothermic Risk: Dissolution in strong acids may generate mild heat. Add solid to liquid slowly.

Phase 3: Decision Logic for PPE

Use the following logic flow to determine the necessary protection level based on your specific experimental state.

PPE_Decision_Matrix Start Start: Assess State of 4-Amino-L-phenylalanine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid DustRisk Is Dust Generation Likely? (Weighing/Transfer) Solid->DustRisk SolventRisk Solvent Type? Liquid->SolventRisk Level1 LEVEL 1 PROTECTION - Safety Glasses - Nitrile Gloves (Single) - Lab Coat DustRisk->Level1 No (Closed Container) Level2 LEVEL 2 PROTECTION - Chemical Goggles - Fume Hood REQUIRED - Nitrile Gloves (Double) DustRisk->Level2 Yes (Open Handling) SolventRisk->Level1 Aqueous / Buffer Level3 LEVEL 3 PROTECTION - Goggles + Face Shield - Butyl/Viton Gloves (If solvent is aggressive) SolventRisk->Level3 Organic / Corrosive

Figure 1: PPE Selection Logic based on physical state and operational risk.

Emergency Response & Disposal

Spill Cleanup Procedure

Do NOT dry sweep. Dry sweeping creates dust aerosols, maximizing inhalation risk.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Clean: Scoop up the damp material and place it in a hazardous waste container.

  • Wash: Wipe the surface with 1M HCl (if compatible with surface) followed by soap and water to neutralize amine residues.

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Amine).

  • Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Never dispose of this compound down the drain. It may be toxic to aquatic life and can form complexes in water treatment systems.

Emergency First Aid
Exposure RouteAction Protocol
Eye Contact Rinse immediately with water for 15 minutes , lifting upper and lower eyelids. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water.[3][4] Remove contaminated clothing.[3][4][5]
Inhalation Move to fresh air.[3][4][5][6] If breathing is difficult, give oxygen.[5]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.